1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Description
1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a benzimidazolone derivative characterized by a 1,3-benzodiazol-2-one core substituted with a 3-aminopropyl group at the N1 position, with a hydrochloride counterion. The compound (CAS: 64928-87-6) is commercially available in industrial and pharmaceutical grades with 99% purity .
Properties
IUPAC Name |
3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBSVLTKMBNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its diverse biological activities. Its structure allows it to interact with various molecular targets, leading to potential therapeutic effects.
Key Areas of Application :
- Antimicrobial Activity : Research indicates that benzimidazole derivatives, including this compound, exhibit broad-spectrum antimicrobial properties. Comparative studies have shown that certain derivatives have minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin.
- Anticancer Properties : The compound has demonstrated potential in inhibiting the growth of human cancer cell lines. Its structural similarity to naturally occurring biomolecules enables it to interfere with cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus alleviating inflammation.
Organic Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique reactivity patterns make it suitable for various synthetic routes, including oxidation, reduction, and substitution reactions.
Industrial Applications
In industrial settings, the compound can be utilized in the production of polymers and coatings. Its properties allow for the development of materials with enhanced performance characteristics.
The biological activity of 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is attributed to its interaction with specific enzymes and receptors. This interaction can lead to significant physiological effects:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Inhibits tumor growth in various cancer models |
| Anti-inflammatory | Modulates inflammatory pathways and reduces cytokine production |
Antimicrobial Efficacy
A study evaluated a series of benzimidazole derivatives, including this compound, against various bacterial strains. The results indicated that certain derivatives exhibited MICs comparable to standard antibiotics.
Anticancer Activity
Another investigation focused on the anticancer potential of this compound in vitro. It was found to significantly inhibit the growth of human cancer cell lines, suggesting its role as a potential anticancer agent.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by its structural features:
- The presence of the aminopropyl group enhances its interaction with biological targets.
- Variations in substituents on the benzene ring can significantly affect its biological potency and selectivity.
Mechanism of Action
The mechanism by which 1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Domperidone (C₂₂H₂₄ClN₅O₂): The 5-chloro group and piperidinyl-propyl chain enhance lipophilicity and dopamine receptor affinity, enabling gastrointestinal motility modulation .
- Flibanserin : The trifluoromethylphenyl-piperazine moiety confers selectivity for serotonin receptors, illustrating how bulkier substituents shift therapeutic targets .
Analytical Characterization
- NMR and HRMS : Structural confirmation for analogs (e.g., Domperidone derivatives) relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), as seen in and .
- Crystallography : SHELX programs (SHELXL, SHELXT) are widely used for resolving crystal structures of benzimidazolones, enabling precise conformational analysis .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: Chlorine or trifluoromethyl groups (e.g., Domperidone, Flibanserin) increase logP values, enhancing blood-brain barrier penetration, whereas the target compound’s amino group may limit CNS activity due to higher hydrophilicity.
- Solubility : The hydrochloride salt improves aqueous solubility, critical for formulation in injectables or oral dosage forms .
Biological Activity
1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their significant therapeutic potential.
- IUPAC Name : 3-(3-aminopropyl)-1H-benzimidazol-2-one; hydrochloride
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 227.69 g/mol
- CAS Number : 64928-87-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biochemical pathways. This interaction can lead to significant physiological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Biological Activity Overview
The compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that benzimidazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
- A comparative study indicated that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin and norfloxacin.
-
Anticancer Properties :
- Research has highlighted the potential of benzimidazole derivatives in cancer therapy. The structural similarity of these compounds to naturally occurring biomolecules allows them to interfere with cancer cell proliferation and induce apoptosis .
- Specific derivatives have been shown to inhibit tumor growth in various cancer models, suggesting a promising avenue for further investigation in oncology.
-
Anti-inflammatory Effects :
- The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. Benzimidazole derivatives are known to inhibit the production of pro-inflammatory cytokines, thus alleviating inflammation.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by its structural features:
- The presence of the aminopropyl group enhances its interaction with biological targets.
- Variations in substituents on the benzene ring can significantly affect its biological potency and selectivity.
Q & A
Basic Question: What are the recommended synthetic pathways for 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves cyclization of precursor amines with carbonyl derivatives under acidic conditions. To optimize efficiency:
- Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) .
- Employ quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Monitor intermediates via HPLC or LC-MS to ensure stepwise yield maximization.
Example Optimization Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% efficiency |
| Catalyst (HCl) | 1.2–1.5 eq | ±20% selectivity |
| Reaction Time | 6–8 hours | ±10% completion |
Advanced Question: How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound?
Methodological Answer:
Contradictions arise from competing hypotheses (e.g., nucleophilic vs. electrophilic pathways). To address this:
- Perform density functional theory (DFT) calculations to compare activation energies of proposed mechanisms .
- Validate computational predictions with isotopic labeling experiments (e.g., ¹⁵N tracking) to trace bond formation .
- Use machine learning algorithms to analyze kinetic data and identify dominant pathways under varying conditions .
Basic Question: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm backbone structure and proton environments (e.g., benzodiazol ring protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (290.19 g/mol) and detect impurities .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks in the hydrochloride salt form .
Advanced Question: How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic media?
Methodological Answer:
- Conduct phase-solubility studies in buffered solutions (pH 1–7) to map dissolution profiles.
- Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the benzodiazol ring) .
- Compare with molecular dynamics simulations to predict salt dissociation kinetics in polar solvents .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Follow Chemical Hygiene Plan guidelines for corrosive substances (e.g., HCl generation during decomposition) .
- Use fume hoods for weighing and synthesis to mitigate inhalation risks.
- Implement emergency neutralization protocols (e.g., sodium bicarbonate for acid spills) .
Advanced Question: How can researchers design experiments to elucidate the compound’s potential biological targets?
Methodological Answer:
- Perform molecular docking studies against protein databases (e.g., PDBe) to prioritize targets (e.g., kinases, GPCRs) .
- Validate with surface plasmon resonance (SPR) to measure binding affinities.
- Use CRISPR-Cas9 gene editing in cell models to knock out hypothesized targets and assess functional changes .
Basic Question: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Reactor Design : Transition from batch to flow chemistry to control exothermic reactions .
- Purification : Optimize column chromatography gradients or switch to recrystallization for higher yields.
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor real-time reaction progress .
Advanced Question: How can conflicting spectroscopic data (e.g., NMR shifts) from different research groups be reconciled?
Methodological Answer:
- Compare experimental conditions (e.g., solvent, temperature, concentration) using meta-analysis frameworks .
- Replicate studies under standardized protocols and share raw data via open-access platforms.
- Apply multivariate statistical analysis to identify outlier datasets .
Basic Question: What solvents and storage conditions maximize compound stability?
Methodological Answer:
- Preferred Solvents : Dry DMSO or ethanol (minimizes HCl liberation).
- Storage : 4°C in airtight, light-resistant containers with desiccants .
- Stability Monitoring : Monthly HPLC checks for degradation (e.g., new peaks at Rt 8.2–8.5 min) .
Advanced Question: How can researchers leverage heterogeneous catalysis to improve sustainability in synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
